L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide)

描述

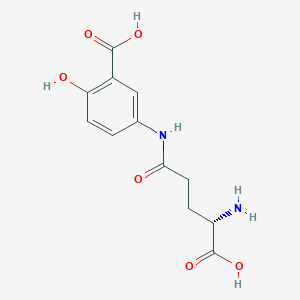

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) is a derivative of L-glutamic acid, an important amino acid involved in various metabolic processes This compound is characterized by the presence of a gamma-carboxy-4-hydroxyanilide group, which imparts unique chemical and biological properties

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) typically involves the reaction of L-glutamic acid with 3-carboxy-4-hydroxyaniline. This process can be carried out under mild conditions using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient production of large quantities of the compound with high purity.

Types of Reactions:

Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogenating agents like bromine (Br2) for halogenation.

Major Products:

Oxidation: Quinones and related derivatives.

Reduction: Amines and related derivatives.

Substitution: Nitro or halogenated aromatic compounds.

科学研究应用

Biomedical Applications

1.1 Anticancer Properties

Research has demonstrated that L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) exhibits significant anticancer activity. A study highlighted its effectiveness against B16 mouse melanoma cells, with an ID50 value of 0.10 mM, indicating potent cytotoxicity . Structural modifications of this compound have also led to the synthesis of analogues with varying degrees of biological activity, showcasing the importance of the gamma-L-glutamyl side chain in its efficacy .

1.2 Drug Delivery Systems

Poly-gamma-glutamic acid (γ-PGA), a polymer derived from glutamic acid, is utilized in drug delivery systems due to its biocompatibility and biodegradability. γ-PGA has been explored for applications in tissue engineering and wound healing, demonstrating its potential to enhance therapeutic outcomes . Its ability to encapsulate drugs efficiently makes it a valuable candidate for targeted therapy.

1.3 Diagnostic Applications

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) serves as a substrate for determining γ-glutamyl transpeptidase (γ-GTP) activity, an enzyme linked to liver function and various diseases. The compound's derivatives are used in assays to diagnose liver diseases and monitor conditions such as alcoholism . The stability and solubility of these derivatives in physiological pH ranges enhance their utility in clinical settings.

Agricultural Applications

2.1 Plant Growth Promotion

Research indicates that γ-PGA can act as a plant growth promoter, improving seed germination rates and overall plant health under stress conditions . Its application in agriculture includes enhancing nutrient uptake and increasing resistance to environmental stressors, thereby boosting crop yields.

| Application | Effect |

|---|---|

| Seed Germination | Enhanced rates |

| Plant Growth | Increased resilience |

| Nutrient Uptake | Improved efficiency |

Environmental Applications

3.1 Wastewater Treatment

L-Glutamic acid derivatives are being investigated for their chelating properties, which allow them to bind heavy metals effectively. This characteristic is particularly useful in wastewater treatment processes aimed at removing contaminants from industrial effluents . The ability to form stable complexes with metal ions aids in the detoxification of polluted water sources.

作用机制

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, including those involved in neurotransmission and cellular signaling. The exact mechanism of action depends on the specific context and application, but it often involves binding to active sites on proteins and altering their activity.

相似化合物的比较

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) can be compared with other derivatives of L-glutamic acid, such as:

L-Glutamic acid gamma-(4-hydroxyanilide): Lacks the carboxyl group, which may affect its solubility and reactivity.

L-Glutamic acid gamma-(3-carboxyanilide): Lacks the hydroxyl group, which may influence its biological activity.

The presence of both the carboxyl and hydroxyl groups in L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) makes it unique, providing a balance of hydrophilic and hydrophobic properties that can be advantageous in various applications.

生物活性

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) is a derivative of glutamic acid that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of L-Glutamic Acid Derivatives

L-Glutamic acid plays a crucial role in various metabolic processes, including the synthesis of purines and pyrimidines necessary for DNA and RNA. Its derivatives, such as L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide), exhibit unique properties that can enhance or modify its biological functions.

Biological Activities

1. Anticancer Properties

Research indicates that L-Glutamic acid derivatives may possess significant anticancer properties. For instance:

- Mechanism of Action : L-Glutamic acid is converted into L-glutamine, which is essential for the biosynthesis of nucleotides. Tumor cells often exhibit increased demand for glutamine, leading to depletion in surrounding tissues. Structural variants like L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) may act as antagonists to enzymes involved in glutamine metabolism, potentially inhibiting tumor growth .

- Case Studies : Various studies have demonstrated the cytotoxic effects of glutamic acid derivatives against different cancer cell lines. For example, compounds derived from glutamic acid have shown effectiveness against prostate cancer (PC-3) and colon cancer (COLO-205) . Additionally, conjugates of glutamic acid with chemotherapeutic agents have been developed to enhance their efficacy while reducing side effects .

2. Enzymatic Applications

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) serves as a substrate for the enzyme gamma-glutamyl transpeptidase (GGT), which is involved in various physiological processes including amino acid transport and metabolism.

- Research Findings : Studies have highlighted the utility of this compound in determining GGT activity, which has diagnostic significance in liver diseases and alcoholism . The kinetic properties of GGT when using this compound as a substrate have been extensively documented .

Data Tables

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of L-glutamic acid derivatives in vivo using mouse models with xenografted tumors. The results indicated that these compounds significantly reduced tumor size compared to controls, suggesting a promising therapeutic avenue for cancer treatment.

Study 2: Enzymatic Activity Assessment

Another investigation focused on the use of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) as a substrate for GGT. The findings revealed that this compound could effectively measure GGT activity, providing insights into its role in clinical diagnostics .

属性

IUPAC Name |

5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15)7(5-6)11(17)18/h1,3,5,8,15H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXQCQDCWZFRGY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512090 | |

| Record name | 5-[(L-gamma-Glutamyl)amino]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74929-17-2 | |

| Record name | 5-[(L-gamma-Glutamyl)amino]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。